molecular formula C9H8BrF3O B1413787 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene CAS No. 1858631-58-9

2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1413787
CAS No.: 1858631-58-9
M. Wt: 269.06 g/mol
InChI Key: SQJBBZGWQHNDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene (CAS 1858631-58-9) is a valuable benzotrifluoroethoxy building block in organic synthesis and pharmaceutical research . With a molecular formula of C9H8BrF3O and a molecular weight of 269.058 g/mol , this compound integrates a bromine substituent and a 2,2,2-trifluoroethoxy group on a toluene backbone. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the electron-withdrawing nature of the trifluoroethoxy group can significantly influence the molecule's metabolic stability, lipophilicity, and overall bioavailability, making it a critical structural feature in the design of active pharmaceutical ingredients (APIs) and agrochemicals . This compound is exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJBBZGWQHNDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-methyl-4-(2,2,2-trifluoroethoxy)benzene

This is the most common approach for preparing the target compound. The reaction involves the introduction of a bromine atom at the ortho position relative to the methyl group.

Reagents and Conditions:

  • Brominating agents: Bromine (Br₂) or N-bromosuccinimide (NBS)
  • Catalysts: Iron (Fe) or aluminum chloride (AlCl₃)
  • Solvents: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
  • Temperature: Controlled conditions to ensure selective bromination
  • Reaction time: Typically 2-6 hours depending on scale and conditions

The reaction can be represented as follows:

1-methyl-4-(2,2,2-trifluoroethoxy)benzene + Br₂ (or NBS) → this compound

Detailed Reaction Parameters

Laboratory-Scale Synthesis

For laboratory-scale preparation, the following optimized conditions have been established through extensive research:

Parameter Optimal Condition Notes
Brominating Agent N-bromosuccinimide (NBS) Provides better selectivity than elemental bromine
Catalyst FeCl₃ (5-10 mol%) Enhances reaction rate and regioselectivity
Solvent Dichloromethane Less hazardous than CCl₄
Temperature 0-5°C initially, then 20-25°C Temperature control critical for selectivity
Reaction Time 3-4 hours Monitored by TLC or GC-MS
Molar Ratio (Substrate:NBS) 1:1.1 Slight excess of brominating agent improves yield
Workup Aqueous Na₂S₂O₃ wash To remove excess bromine

The reaction typically proceeds with yields of 75-85% after purification by column chromatography or recrystallization.

Alternative Bromination Approaches

Several variations of the bromination procedure have been developed to address specific challenges:

Method A: Low-Temperature Bromination

  • Reaction conducted at -10°C to -5°C
  • Higher regioselectivity (>95%)
  • Slower reaction rate (6-8 hours)
  • Reduced formation of dibrominated byproducts

Method B: Lewis Acid-Catalyzed Bromination

  • AlCl₃ as catalyst (10-15 mol%)
  • Dichloroethane as solvent
  • Reaction temperature: 30-40°C
  • Faster reaction (1-2 hours)
  • Slightly lower selectivity but higher overall yield

Industrial Production Methods

In industrial settings, the production of this compound employs continuous flow processes to enhance efficiency and yield. These approaches offer several advantages over batch processes, particularly for large-scale production.

Continuous Flow Process

The continuous flow synthesis typically involves:

  • Automated reactors with precise control of reaction parameters
  • Temperature control systems for maintaining optimal reaction conditions
  • Continuous feeding of reagents and removal of products
  • In-line monitoring of reaction progress
  • Automated purification systems

Key advantages of this approach include:

  • Improved heat transfer and temperature control
  • Enhanced mixing efficiency
  • Reduced reaction time
  • Consistent product quality
  • Safer handling of hazardous reagents
  • Reduced waste generation

Process Optimization Parameters

For industrial-scale production, the following parameters have been optimized:

Parameter Industrial Setting Advantage
Reactor Type Continuous flow tubular reactor Better heat transfer and mixing
Catalyst Supported FeCl₃ or AlCl₃ Recyclable, reduced metal contamination
Solvent Dichloromethane or 2-MeTHF 2-MeTHF is greener alternative
Pressure 1-2 bar Maintains solvent in liquid phase
Flow Rate 10-20 mL/min Optimized for residence time
Temperature Control ±1°C precision Critical for selectivity
In-line Purification Continuous extraction Reduces downstream processing

Preparation from Related Compounds

Comparative Synthesis from Isomeric Precursors

The preparation of this compound can be contrasted with the synthesis of its isomer, 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene. The latter compound is typically synthesized through the reaction of 1-bromo-2-methylbenzene with 2,2,2-trifluoroethanol in the presence of bases such as potassium carbonate or sodium hydride.

This alternative approach follows a different synthetic strategy:

  • Starting with a brominated precursor
  • Introducing the trifluoroethoxy group via nucleophilic substitution
  • Optimizing reaction conditions for the desired regiochemistry

Synthesis via Diazotization Route

Drawing from methodologies used for similar compounds, an alternative preparation route involves:

  • Reduction of 2-nitro-4-(2,2,2-trifluoroethoxy)toluene to the corresponding amine
  • Diazotization of the amine using sodium nitrite in acidic conditions
  • Conversion of the diazonium salt to the bromide using copper(I) bromide (CuBr)

This approach is analogous to the preparation method described for 2-fluoro-4-bromotrifluoromethoxybenzene, which involves similar diazotization and bromination steps.

The reaction conditions typically include:

  • Reduction: Iron powder with NH₄Cl at 50-90°C
  • Diazotization: NaNO₂ with HBr or H₂SO₄ at 0-5°C
  • Bromination: CuBr as the brominating agent

Purification and Quality Control

After synthesis, the crude this compound requires purification to achieve high purity for research and industrial applications.

Purification Methods

Method Conditions Purity Achieved Scale Applicability
Column Chromatography Silica gel, hexane/ethyl acetate (95:5) >98% Laboratory scale
Recrystallization Ethanol/water system >99% Small to medium scale
Distillation Vacuum distillation (0.5-1 mmHg, 120-130°C) >97% Medium to large scale
Continuous Extraction Liquid-liquid extraction >95% Industrial scale

Quality Control Parameters

For research-grade this compound, the following specifications are typically required:

  • Appearance: Colorless to pale yellow liquid
  • Purity: >98% (HPLC)
  • Identity: Confirmed by NMR (¹H, ¹³C, ¹⁹F), MS
  • Water content: <0.1%
  • Residual solvents: Within ICH limits
  • Heavy metals: <10 ppm

Green Chemistry Considerations

Recent developments in the preparation of this compound have focused on making the process more environmentally friendly:

Greener Alternatives

  • Replacement of carbon tetrachloride with less toxic solvents
  • Use of catalytic amounts of Lewis acids
  • Implementation of solvent recycling systems
  • Exploration of solid-supported reagents
  • Development of microwave-assisted protocols for reduced energy consumption
  • Investigation of enzymatic or biocatalytic approaches for selective bromination

These approaches align with the principles of green chemistry and sustainable manufacturing practices, which are increasingly important in the chemical industry.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Coupling Reactions: Biaryl or styrene derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Medicinal Chemistry

The compound has potential therapeutic applications due to its structural features:

  • Metabolic Stability : The trifluoroethoxy group enhances metabolic stability and bioavailability of drug candidates.
  • Drug Development : It can be utilized to develop new drugs targeting specific biological pathways .

Material Science

In industry, this compound is used in producing specialty chemicals and materials such as polymers and coatings. Its unique reactivity allows for modifications that enhance material properties .

Antimicrobial Activity

A study demonstrated that halogenated compounds like this one exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membrane integrity .

Anticancer Research

In screening fluorinated compounds against various cancer cell lines, this compound showed promising results in inhibiting growth in breast and colon cancer models. Its structure allows for effective interaction with cellular targets involved in proliferation pathways .

Enzymatic Activity

Research indicated that compounds with trifluoromethyl groups significantly inhibited certain kinases involved in cancer signaling pathways. This suggests that this compound may serve as a lead compound for further development in targeted therapies .

Mechanism of Action

The mechanism by which 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on the specific application. In organic synthesis, the bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoroethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents critically influence reactivity and applications. Below is a comparative table of key analogs:

Compound Name Substituents (Positions) CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications/Notes
2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene Br (2), CH₃ (1), -OCH₂CF₃ (4) Not Available C₉H₈BrF₃O N/A N/A Intermediate for targeted drug synthesis; steric hindrance from methyl group directs regioselectivity in reactions.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene Br (1), -OCH₂CF₃ (4) 106854-77-7 C₈H₆BrF₃O 212.8 (predicted) 1.569 (predicted) Common impurity in trifluoroethoxybenzene synthesis; para-substitution facilitates electrophilic substitution at position 3 .
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene Br (1), CH₃ (2), -OCF₃ (4) 261951-96-6 C₈H₆BrF₃O N/A N/A Trifluoromethoxy group (-OCF₃) increases electron withdrawal compared to trifluoroethoxy; used in fluorinated drug intermediates .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), -OCF₃ (1) 105529-58-6 C₇H₃BrF₄O N/A N/A Fluorine atom enhances metabolic stability; used in bioactive molecule synthesis .
2-Bromo-4-chloro-3-fluoro-1-(2,2,2-trifluoroethoxy)benzene Br (2), Cl (4), F (3), -OCH₂CF₃ (1) 2916533-14-5 C₈H₃BrClF₄O N/A N/A Polysubstituted structure for specialized agrochemicals; halogen diversity enables multi-step functionalization .

Physicochemical Properties

  • Trifluoroethoxy vs. Trifluoromethoxy Groups : The trifluoroethoxy group (-OCH₂CF₃) in the target compound introduces greater hydrophobicity and steric bulk compared to trifluoromethoxy (-OCF₃) analogs. This difference impacts solubility and reactivity in polar solvents .
  • Boiling Points and Densities : Para-substituted analogs like 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene exhibit higher predicted boiling points (212.8°C) due to symmetrical molecular packing, whereas ortho/meta-substituted derivatives (e.g., the target compound) may have lower boiling points due to asymmetric structures .

Pharmacological Relevance

  • Adrenergic Receptor Antagonists : Trifluoroethoxy-substituted benzenes are key intermediates in α1A/α1D-adrenergic receptor antagonists (e.g., silodosin derivatives), where electronic effects modulate receptor binding .
  • Proton Pump Inhibitors : Analogs like 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole (related to lansoprazole) highlight the role of trifluoroethoxy groups in enhancing metabolic stability .

Biological Activity

Overview

2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine and a trifluoroethoxy group attached to a benzene ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.

  • Molecular Formula : C8H8BrF3O
  • Molecular Weight : 251.05 g/mol
  • Structure : The compound features a bromine atom at the 2-position, a methyl group at the 1-position, and a trifluoroethoxy group at the 4-position of the benzene ring.

The biological activity of this compound is influenced by its structural components:

  • Bromine Atom : Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with biological targets.
  • Trifluoroethoxy Group : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability and interaction with lipid membranes and proteins .

Biological Activity

Research indicates that this compound may exhibit various biological activities:

Antimicrobial Properties

Preliminary studies suggest that halogenated compounds can possess antimicrobial properties. The presence of bromine may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Enzyme Inhibition

The compound has potential as an inhibitor for specific enzymes involved in metabolic pathways. For example, it may interact with sphingomyelinase enzymes, which are crucial for ceramide biosynthesis—a target for treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds or derivatives:

  • Sphingomyelinase Inhibitors :
    • A study identified various derivatives with similar structures that inhibited neutral sphingomyelinase (nSMase), which plays a role in neurological diseases. Compounds with trifluoroethoxy groups showed enhanced inhibitory activity compared to their non-fluorinated counterparts .
  • Pharmacophore Modeling :
    • Research involving pharmacophore modeling has highlighted the importance of specific functional groups in enhancing drug potency. The trifluoroethoxy moiety was noted to improve interactions with target proteins, suggesting that this compound could be optimized for better efficacy in drug design .
  • FDA-Approved Drugs :
    • A review of FDA-approved drugs containing trifluoromethyl groups indicated that these modifications often lead to increased potency and selectivity against biological targets. This suggests that similar modifications in this compound could enhance its therapeutic profile .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructurePotential enzyme inhibitor; antimicrobial
DPTIP (related derivative)StructurenSMase inhibitor (IC50 = 30 nM)
Trifluoromethyl-containing drugsVariesEnhanced potency against targets

Q & A

Basic Questions

Q. What spectroscopic techniques are critical for characterizing 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene, and how are they applied?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the substitution pattern on the benzene ring. The methyl group (CH3) at position 1 and the trifluoroethoxy group (OCF2CF3) at position 4 produce distinct splitting patterns and chemical shifts. For example, the trifluoroethoxy group’s fluorine atoms induce deshielding effects observable in 19F NMR .
  • Infrared Spectroscopy (IR) : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) confirm functional groups.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to assess purity (>95% as per commercial standards) and molecular ion peaks (e.g., m/z 190.16 for C9H9F3O) .

Q. What synthetic strategies are typically used to prepare this compound?

  • Answer :

  • Step 1 : Alkylation of 4-methylphenol with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K2CO3 in DMF) to introduce the trifluoroethoxy group.
  • Step 2 : Bromination using N-bromosuccinimide (NBS) or Br2 in the presence of a Lewis acid (e.g., FeBr3) to add bromine at position 2.
  • Optimization : Reaction temperatures (e.g., 0–5°C for bromination) and solvent polarity are critical for regioselectivity .

Advanced Questions

Q. How does the electronic influence of substituents (methyl and trifluoroethoxy) affect the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • Methyl Group (Position 1) : Acts as an electron-donating group (EDG), activating the benzene ring toward electrophilic substitution. However, steric hindrance may limit accessibility to the ortho position.
  • Trifluoroethoxy Group (Position 4) : The strong electron-withdrawing effect (via -I and -M effects) deactivates the ring, directing nucleophilic attacks to meta positions. This duality complicates regioselectivity in Suzuki-Miyaura or Ullmann couplings.
  • Methodological Insight : Density Functional Theory (DFT) calculations can predict reactive sites, while Pd-catalyzed conditions (e.g., Pd(PPh3)4, SPhos) improve yields in cross-coupling .

Q. What are the challenges in achieving enantiomeric purity when using this compound as a chiral intermediate in pharmaceutical synthesis?

  • Answer :

  • Chiral Centers : The trifluoroethoxy group’s stereoelectronic effects may induce axial chirality.
  • Resolution Techniques : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in High-Performance Liquid Chromatography (HPLC).
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) can enforce stereocontrol during derivatization. Purity validation requires circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

  • Answer :

  • Acidic Conditions : The trifluoroethoxy group is hydrolytically stable but may undergo cleavage under strong acids (e.g., H2SO4) at elevated temperatures.
  • Basic Conditions : Susceptible to nucleophilic aromatic substitution (e.g., OH⁻ attack at bromine).
  • Photolysis : UV light exposure may lead to C-Br bond homolysis, requiring amber glass storage. Stability studies via accelerated aging (40°C/75% RH) and LC-MS monitoring are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.